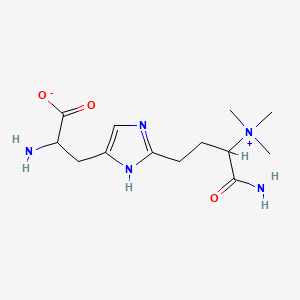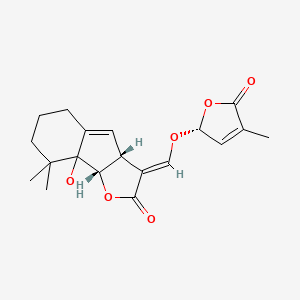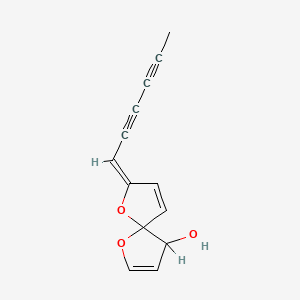
Dinosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinosterol, also known as this compound, is a naturally occurring sterol with the molecular formula C30H52O. It is found in various marine organisms, including dinoflagellates and certain types of algae. This compound is characterized by its unique structure, which includes a hydroxyl group at the C-3 position and a double bond between C-5 and C-6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinosterol can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of squalene, a triterpene, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and double bond. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as marine algae and dinoflagellates. The extraction process involves the use of organic solvents to isolate the sterol from the biomass, followed by purification steps such as chromatography to obtain the pure compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Dinosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form this compound ketone.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce dihydrothis compound.
Major Products Formed
This compound Ketone: Formed through oxidation reactions.
Dihydrothis compound: Produced via reduction reactions.
Halogenated this compound: Resulting from substitution reactions.
Applications De Recherche Scientifique
Dinosterol has a wide range of applications in scientific research, including:
Chemistry: Used as a biomarker for studying marine ecosystems and the biogeochemical cycles of sterols.
Biology: Investigated for its role in the physiology and metabolism of marine organisms.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of dinosterol involves its interaction with cellular membranes and enzymes. The hydroxyl group at the C-3 position allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can modulate the activity of enzymes involved in sterol metabolism, influencing various biochemical pathways. These interactions contribute to its biological effects, including anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Dinosterol is unique among sterols due to its specific structure and marine origin. Similar compounds include:
Cholesterol: A well-known sterol found in animal cell membranes, differing from this compound by the absence of the double bond between C-5 and C-6.
Ergosterol: A sterol found in fungi, similar to this compound but with additional double bonds in the sterol ring.
Stigmasterol: A plant sterol with a structure similar to this compound but with a different arrangement of double bonds and functional groups.
This compound’s uniqueness lies in its specific structural features and its occurrence in marine environments, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
58670-63-6 |
|---|---|
Formule moléculaire |
C30H52O |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-18(2)21(5)19(3)17-20(4)24-11-12-26-23-9-10-25-22(6)28(31)14-16-30(25,8)27(23)13-15-29(24,26)7/h17-18,20-28,31H,9-16H2,1-8H3/b19-17+/t20-,21-,22+,23+,24-,25+,26+,27+,28+,29-,30+/m1/s1 |
Clé InChI |
LPFIPZJIWTZLEY-DAABMGJCSA-N |
SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)/C=C(\C)/[C@H](C)C(C)C |
SMILES canonique |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)C=C(C)C(C)C(C)C |
Synonymes |
dinosterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)
![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)

